![molecular formula C4H7NO2 B555355 L-homoserine lactone CAS No. 2185-02-6](/img/structure/B555355.png)
L-homoserine lactone
Overview
Description
L-homoserine lactone is the L-enantiomer of homoserine lactone . It is a conjugate base of a L-homoserine lactone (1+). It is an enantiomer of a D-homoserine lactone . L-Homoserine lactone (HSL), also called acyl-HSL, comprises a homoserine lactone ring and a fatty acyl side .
Synthesis Analysis
In a study, four series of novel L-homoserine lactone analogs were synthesized and evaluated for their in vitro quorum sensing (QS) inhibitory activity against two biomonitor strains .
Molecular Structure Analysis
The molecular structure of L-homoserine lactone includes a homoserine lactone ring and a fatty acyl side . The LuxI-type enzymes synthesize AHL molecules, while the LuxR-type proteins (AHL transcriptional regulators) bind to AHLs to regulate QS-dependent gene expression .
Chemical Reactions Analysis
Quorum quenching lactonases are enzymes that are capable of disrupting bacterial signaling based on acyl homoserine lactones (AHL) via their enzymatic degradation .
Physical And Chemical Properties Analysis
The molecular weight of L-homoserine lactone is 101.10 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 .
Scientific Research Applications
Quorum Sensing in Bacteria
L-homoserine lactone: is a key molecule in the quorum sensing (QS) mechanism of bacteria. QS is a system of stimuli and response correlated to population density. Many Gram-negative bacteria use N-acyl homoserine lactones (AHLs) as signal molecules for QS. These molecules enable bacteria to regulate gene expression collectively and synchronize activities like biofilm formation, virulence, and antibiotic resistance .
Bioaugmentation in Wastewater Treatment
AHLs, including L-homoserine lactone , have been studied for their potential to enhance the performance of biological nitrogen removal in wastewater treatment. This bioaugmentation strategy is particularly useful at low temperatures, where nitrifying bacteria are more sensitive to environmental conditions. Different AHLs can significantly affect the microbial community structure and the extracellular polymeric substance (EPS) characteristics, thereby improving wastewater treatment efficiency .
Carbon Fixation Efficiency
The application of N-hexanoyl-L-homoserine lactone has been investigated for its effects on the carbon fixation capacity of algal-bacterial systems. This research explores how AHLs can influence the efficiency of carbon fixation, which is a critical process for reducing atmospheric CO2 levels and mitigating climate change .
Regulating Biofilm Characteristics
AHLs are also used to regulate biofilm characteristics. Biofilms are complex communities of microorganisms that are attached to surfaces. The ability to control biofilm formation and characteristics is crucial in various fields, including medical device manufacturing, water treatment, and the food industry. By understanding the role of AHLs like L-homoserine lactone in biofilm regulation, scientists can develop strategies to manage biofilms more effectively .
Synthesis and Disposal of HSLs
The generation and disposal of large quantities of homoserine lactones (HSLs) could cause misregulation of quorum sensing within microbial niches. Research into the synthesis and disposal mechanisms of HSLs, including L-homoserine lactone , is essential for understanding microbial interactions and preventing potential disruptions in microbial communities .
Purification of Proteins
L-homoserine lactone: molecules have been used as ligands for the purification of proteins, such as the SdiA protein in bacteria. This application is significant in the field of molecular biology, where the purification of proteins is a fundamental step in understanding their structure and function. The binding interactions of AHLs with proteins can reveal important insights into their biological roles .
Mechanism of Action
Target of Action
L-Homoserine lactone (LHL) primarily targets the quorum sensing (QS) systems of Gram-negative bacteria . QS is a mechanism of intercellular communication mediated by small diffusible signaling molecules termed autoinducers . The most common class of autoinducer used by Gram-negative bacteria are N-acylhomoserine lactones (AHLs) . LHL has been used in the synthesis of organoselenium chemistry intermediates and analogs of bacterial quorum-sensing signaling molecules .
Mode of Action
LHL interacts with its targets through a process known as quorum sensing (QS). In the QS system, the production of several virulence factors by bacteria can be controlled via density of the cells . Expression of virulence genes is also connected with las, rhl, and Pseudomonas Quinolone Signal (PQS) system . LasI directs the synthesis of C12-HSL in the las QS system. Once C12-HSL reaches a critical threshold concentration, it binds to transcriptional regulatory protein LasR .
Biochemical Pathways
LHL affects the QS systems of bacteria, which in turn regulate a variety of processes associated with virulence . These processes include the production of biofilm and virulence factors, including elastase and pyocyanin . Homoserine is an intermediate in the biosynthesis of three essential amino acids: methionine, threonine (an isomer of homoserine), and isoleucine .
Pharmacokinetics
It is known that lhl is a synthetic intermediate
Result of Action
The result of LHL’s action is the inhibition of the QS system of bacteria. This leads to a decrease in the production of virulence factors, thereby reducing the pathogenicity of the bacteria . For example, certain LHL analogs have been shown to significantly reduce the production of virulence factors (pyocyanin, elastase, and rhamnolipid), swarming motility, the formation of biofilm, and the mRNA level of QS-related genes regulated by the QS system of P. aeruginosa .
Action Environment
The action of LHL is influenced by environmental factors. For example, at 25 °C, the best-performing N-heptanoyl-L-homoserine lactone (C7-HSL) significantly promoted the growth and activity of microorganisms . This highlights the role of these molecules on the immune system in dysbiosis-associated inflammatory conditions where the bacterial populations are imbalanced .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-aminooxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPWUUJVYOJNMH-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-homoserine lactone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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